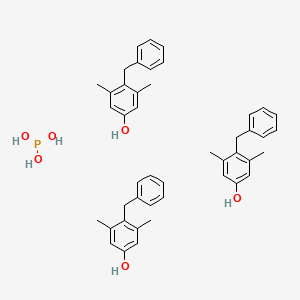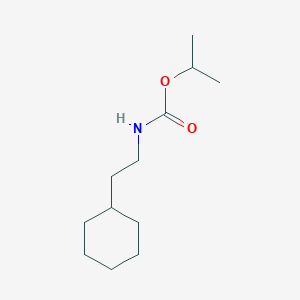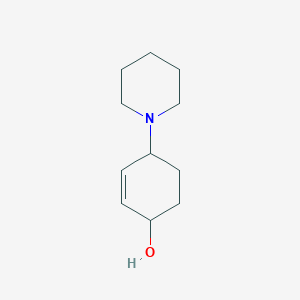![molecular formula C11H13Cl2NO3 B14512371 Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate CAS No. 62804-70-0](/img/structure/B14512371.png)
Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a propanoate ester linked to a dichloropyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the esterification of 2,6-dichloropyridin-3-ol with propanoic acid derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichloropyridinyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets. The dichloropyridinyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target and the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
2-(6-chloropyridin-3-yl)propan-2-ol: Similar structure but with a hydroxyl group instead of an ester.
Hex-3-yn-1-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate: Similar ester linkage but with a different alkyl group
Uniqueness
Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is unique due to its specific ester linkage and the presence of two chlorine atoms on the pyridine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
62804-70-0 |
|---|---|
Fórmula molecular |
C11H13Cl2NO3 |
Peso molecular |
278.13 g/mol |
Nombre IUPAC |
propan-2-yl 2-(2,6-dichloropyridin-3-yl)oxypropanoate |
InChI |
InChI=1S/C11H13Cl2NO3/c1-6(2)16-11(15)7(3)17-8-4-5-9(12)14-10(8)13/h4-7H,1-3H3 |
Clave InChI |
HVQBYMXGIMATHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C(C)OC1=C(N=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)

![N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine](/img/structure/B14512323.png)




![4-Methyl-2-[(methylsulfanyl)methyl]quinazoline](/img/structure/B14512351.png)


